molecular formula C22H26N2O4 B4894597 1-(1,3-benzodioxol-5-ylmethyl)-4-[2-(2-methylphenoxy)propanoyl]piperazine

1-(1,3-benzodioxol-5-ylmethyl)-4-[2-(2-methylphenoxy)propanoyl]piperazine

Cat. No. B4894597
M. Wt: 382.5 g/mol
InChI Key: SITPZPGFXKYTQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-benzodioxol-5-ylmethyl)-4-[2-(2-methylphenoxy)propanoyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is widely used in scientific research due to its various biological and pharmacological properties.

Mechanism of Action

The mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-4-[2-(2-methylphenoxy)propanoyl]piperazine involves the selective blockade of the 5-HT2A receptor. This results in the modulation of various downstream signaling pathways such as the phospholipase C (PLC) pathway, the extracellular signal-regulated kinase (ERK) pathway, and the cyclic adenosine monophosphate (cAMP) pathway. These pathways are involved in the regulation of various physiological and pathological processes such as neurotransmission, gene expression, and cell proliferation.
Biochemical and Physiological Effects:
1-(1,3-benzodioxol-5-ylmethyl)-4-[2-(2-methylphenoxy)propanoyl]piperazine has been shown to exhibit various biochemical and physiological effects. It has been shown to modulate the activity of various neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in the regulation of various cognitive and affective processes. It has also been shown to modulate the activity of various ion channels such as the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of various synaptic plasticity processes such as long-term potentiation (LTP) and long-term depression (LTD).

Advantages and Limitations for Lab Experiments

1-(1,3-benzodioxol-5-ylmethyl)-4-[2-(2-methylphenoxy)propanoyl]piperazine has several advantages as well as limitations for lab experiments. Its potent and selective antagonistic activity towards the 5-HT2A receptor makes it a potential candidate for the development of drugs for the treatment of psychiatric disorders. However, its high cost, low solubility, and low bioavailability limit its use in in vivo experiments. Its potential side effects such as sedation, hypotension, and tachycardia also limit its use in clinical trials.

Future Directions

1-(1,3-benzodioxol-5-ylmethyl)-4-[2-(2-methylphenoxy)propanoyl]piperazine has several future directions for scientific research. Its potential use in the treatment of psychiatric disorders such as schizophrenia, depression, and anxiety warrants further investigation. Its potential use in the modulation of various downstream signaling pathways such as the PLC pathway, the ERK pathway, and the cAMP pathway also warrants further investigation. Its potential use in the modulation of various ion channels such as the NMDA receptor also warrants further investigation. The development of more potent and selective antagonists towards the 5-HT2A receptor is also an area of future research.

Synthesis Methods

The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-4-[2-(2-methylphenoxy)propanoyl]piperazine involves the reaction of 1-(1,3-benzodioxol-5-ylmethyl)piperazine with 2-(2-methylphenoxy)propanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out under reflux conditions in an appropriate solvent such as dichloromethane or dimethylformamide (DMF). The product is obtained after purification by column chromatography or recrystallization.

Scientific Research Applications

1-(1,3-benzodioxol-5-ylmethyl)-4-[2-(2-methylphenoxy)propanoyl]piperazine has been extensively used in scientific research due to its various biological and pharmacological properties. It has been shown to exhibit potent and selective antagonistic activity towards the 5-HT2A receptor, which is involved in the regulation of various physiological and pathological processes such as cognition, perception, and mood. This makes it a potential candidate for the development of drugs for the treatment of psychiatric disorders such as schizophrenia, depression, and anxiety.

properties

IUPAC Name

1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(2-methylphenoxy)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-16-5-3-4-6-19(16)28-17(2)22(25)24-11-9-23(10-12-24)14-18-7-8-20-21(13-18)27-15-26-20/h3-8,13,17H,9-12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SITPZPGFXKYTQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(C)C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(2-methylphenoxy)propan-1-one

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